14-Hydroxydihydromorphinone hydrazone

Description

Contextualization within Hydrazone Chemistry and Opioid Scaffold Modifications

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, formed by the reaction of ketones or aldehydes with hydrazine (B178648). researchgate.netmdpi.com The carbon-nitrogen double bond (azomethine group) conjugated with a lone pair of electrons on the adjacent nitrogen atom imparts unique chemical properties. nih.gov Hydrazones exhibit keto-enol tautomerism and can exist as syn/anti (E/Z) isomers. google.comacs.orgdergipark.org.tr Their ability to act as hydrogen bond donors and acceptors, and to coordinate with metal ions, makes them a versatile functional group in medicinal chemistry and materials science. nih.gov

The morphinan (B1239233) skeleton, the core structure of morphine and related opioids, has been a primary target for chemical modification for over a century. mdpi.commdpi.com Modifications are aimed at altering the pharmacological profile to enhance potency, reduce adverse effects, or create ligands with novel receptor interaction profiles. mdpi.com Functionalizing the ketone at the C-6 position of morphinans like oxymorphone is a common strategy. Converting this ketone to a hydrazone introduces the reactive and versatile hydrazone moiety onto the rigid opioid scaffold. This modification can dramatically influence the molecule's interaction with opioid receptors, leading to derivatives with distinct properties compared to the parent ketone. nih.govnih.gov

Significance of 14-Hydroxydihydromorphinone Hydrazone as a Research Target and Synthetic Intermediate

This compound, specifically oxymorphazone (B1237422), is a crucial research target and a key synthetic intermediate. Its primary significance lies in its role as a precursor for creating long-acting and irreversible opioid receptor ligands. nih.govnih.gov While the parent compound, oxymorphone, has a reversible binding profile, the hydrazone derivative oxymorphazone demonstrates a prolonged and wash-resistant inhibition of opioid receptor binding. nih.govnih.gov This feature makes it an invaluable tool for studying receptor pharmacology and turnover.

Furthermore, this compound is an essential intermediate in the synthesis of the corresponding azine, oxymorphonazine. researchgate.netjneurosci.org Research has shown that the irreversible actions of the hydrazones can be attributed to their in-situ conversion to the dimeric azine derivatives. researchgate.netjneurosci.org These azines often display even greater potency and selectivity for specific opioid receptor subtypes, such as the µ₁ (mu-1) site. researchgate.net The synthesis of hydrazones is often complicated by the unintended formation of these ketazines, requiring careful control of reaction conditions, such as using a large excess of hydrazine. google.comjneurosci.org

Historical Perspectives on Hydrazone Derivatives of Morphinan-Skeletoned Ketones for Analytical Purposes

Historically, the preparation of hydrazone derivatives of morphinan-skeletoned ketones was primarily for analytical purposes. google.com Derivatives such as semicarbazones, phenylhydrazones, and 2,4-dinitrophenylhydrazones were synthesized because they are often well-crystallized solids. google.com This property facilitated the isolation, purification, and characterization of the parent ketones at a time when modern spectroscopic techniques were not available. The preparation of hydrazones of 14-hydroxycodeinone and 14-hydroxydihydrocodeinone was reported as early as 1924. google.com

The broader utility of hydrazones in analytical chemistry is well-documented, where they are used as reagents for the spectrophotometric detection of metal ions and various organic molecules. researchgate.netdergipark.org.tr Their ability to form stable, often colored, complexes and derivatives underpins their analytical applications. dergipark.org.tr While the initial focus for opioid hydrazones was structural confirmation, their interesting pharmacological properties later shifted the research focus towards medicinal chemistry. google.com

Overview of Research Trajectories for Complex Hydrazone Derivatives in Chemical Biology

The unique pharmacological profile of this compound and its derivatives has spurred significant research in chemical biology. A major trajectory involves their use as molecular probes to investigate opioid receptor subtypes and function. The long-lasting and seemingly irreversible binding of compounds like oxymorphazone and its corresponding azine allows researchers to selectively and persistently block specific receptor populations, enabling the study of their physiological roles. nih.govnih.govresearchgate.net

Current research extends to creating more complex derivatives to fine-tune pharmacological activity. This includes the synthesis of various substituted phenylhydrazones of oxymorphone, which have been studied for their agonist activity and prolonged analgesic effects. nih.govmssm.edu Another active area is the design of bifunctional ligands that target multiple receptors simultaneously, such as ligands that interact with both neuropeptide FF (NPFF) and opioid receptors, with the goal of mitigating adverse effects like opioid-induced hyperalgesia. acs.org The hydrazone moiety serves as a versatile chemical handle for constructing these complex molecular architectures, continuing to be a focal point for the development of novel therapeutic agents and research tools. nih.govnih.govacs.org

Data on Selected 14-Hydroxydihydromorphinone Derivatives

| Compound Name | Derivative Type | Key Research Finding | Reference(s) |

| Oxymorphazone | Hydrazone | Long-acting opioid agonist with high affinity for opiate binding sites; produces wash-resistant inhibition of receptor binding. | nih.gov |

| Naltrexazone (B1244721) | Hydrazone | Long-acting pure opioid antagonist derived from naltrexone (B1662487) (a 14-hydroxydihydromorphinone analog). | nih.gov |

| Oxymorphonazine | Azine | Formed from oxymorphazone; irreversibly blocks opiate binding with 20- to 40-fold greater potency than the hydrazone. | researchgate.netjneurosci.org |

| Oxymorphone phenylhydrazone | Phenylhydrazone | Produces a wash-resistant inhibition of radiolabeled opioid binding and prolonged analgesia. | nih.gov |

| Oxymorphone p-nitrophenylhydrazone (OxyPNPH) | Phenylhydrazone | Agonist that produces a prolonged analgesic effect and lowers µ₁ and µ₂ binding in vivo. | nih.govmssm.edu |

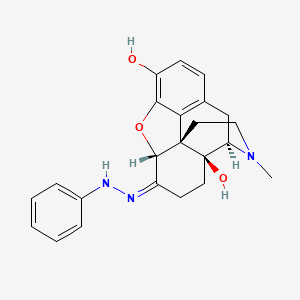

Structure

3D Structure

Properties

CAS No. |

101365-15-5 |

|---|---|

Molecular Formula |

C23H25N3O3 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

(4R,4aS,7Z,7aR,12bS)-3-methyl-7-(phenylhydrazinylidene)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C23H25N3O3/c1-26-12-11-22-19-14-7-8-17(27)20(19)29-21(22)16(9-10-23(22,28)18(26)13-14)25-24-15-5-3-2-4-6-15/h2-8,18,21,24,27-28H,9-13H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1 |

InChI Key |

YFZIQHGQJPIUCX-QINNMFRESA-N |

SMILES |

CN1CCC23C4C(=NNC5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=CC=C5)/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |

Canonical SMILES |

CN1CCC23C4C(=NNC5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |

Synonyms |

14-hydroxydihydromorphinone hydrazone oxymorphone phenylhydrazone OxyPH |

Origin of Product |

United States |

Synthetic Methodologies for 14 Hydroxydihydromorphinone Hydrazone and Analogues

Precursor Synthesis and Derivatization Strategies

The foundational steps in producing 14-Hydroxydihydromorphinone hydrazone involve the efficient synthesis of the precursor ketone and the subsequent condensation reaction to form the C=N bond characteristic of a hydrazone.

14-Hydroxydihydromorphinone, also known as oxymorphone, is a critical intermediate. Its synthesis typically starts from naturally occurring opium alkaloids like thebaine or codeine, or from semi-synthetic opioids such as oxycodone. researchgate.netclockss.orgnih.gov

One common industrial route involves the oxidation of thebaine to 14-hydroxycodeinone, followed by catalytic hydrogenation. researchgate.netrsc.org Another approach starts with oxycodone, which undergoes O-demethylation to yield oxymorphone. google.com A patented method describes the synthesis of oxymorphone hydrochloride from oxycodone hydrochloride by first alkalizing to the free base, performing a demethylation reaction, followed by hydrogenation under acidic conditions, and finally, salification with hydrochloric acid. google.com

Improved conditions for these transformations are a subject of ongoing research. For instance, using the hydrochloride salt of thebaine instead of the free base for the oxidation step has been shown to provide 14-hydroxycodeinone in high yield and purity. researchgate.netrsc.org Similarly, the synthesis of oxymorphone from oripavine has been optimized by oxidizing oripavine to 14-hydroxymorphinone, quenching the reaction to prevent dimer formation, and then reducing the intermediate to oxymorphone with yields reported to be above 95%. google.com

Table 1: Selected Synthetic Routes to 14-Hydroxydihydromorphinone (Oxymorphone)

| Starting Material | Key Steps | Reported Advantages |

|---|---|---|

| Thebaine | 1. Oxidation (e.g., with H₂O₂) to 14-hydroxycodeinone.2. Catalytic hydrogenation. | Key intermediate in the synthesis of many opioids. researchgate.netclockss.org |

| Oxycodone | 1. O-demethylation (e.g., with L-Methionine and methanesulfonic acid).2. Hydrogenation. | Utilizes a readily available precursor. google.com |

| Oripavine | 1. Oxidation (e.g., with peroxyacetic acid).2. Quenching (e.g., with ascorbic acid).3. Catalytic hydrogenation. | High yield (>95%) and purity (>97%). google.com |

The formation of a hydrazone involves the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine (B178648) derivative. nih.gov In the case of this compound, the C-6 carbonyl group of the oxymorphone molecule reacts with hydrazine. acs.orgnih.gov

The general mechanism for this acid-catalyzed reaction proceeds through several key steps: numberanalytics.comnih.gov

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the ketone.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate known as a hemiaminal. nih.gov

Proton Transfer: A proton is transferred, typically from the attacking nitrogen to the carbonyl oxygen.

Dehydration: The intermediate is dehydrated through the elimination of a water molecule, which is the rate-determining step, resulting in the formation of the carbon-nitrogen double bond (C=N) characteristic of the hydrazone. numberanalytics.comnih.gov

This reaction is fundamental in organic synthesis and has been applied to create a wide array of hydrazone derivatives from various ketones and aldehydes. nih.govnih.govorganic-chemistry.org The synthesis of this compound (oxymorphazone) and the related naltrexone (B1662487) hydrazone (naltrexazone) has been specifically reported by reacting the parent ketone with anhydrous hydrazine. acs.orgnih.gov

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in hydrazone synthesis requires careful control over several reaction parameters, including the choice of catalysts, reagents, solvent, and temperature.

The condensation reaction to form hydrazones is typically catalyzed by acid. numberanalytics.comnumberanalytics.com

Acid Catalysts : Acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thus accelerating the initial nucleophilic attack by the hydrazine. numberanalytics.com However, if the pH is too low, the hydrazine nucleophile can be protonated and rendered non-reactive. nih.gov Therefore, the optimal pH for hydrazone formation is generally in the range of 4 to 6. numberanalytics.com

Base Catalysts : In some cases, bases such as sodium hydroxide (B78521) (NaOH) or pyridine (B92270) can be used. They function by deprotonating the hydrazine, increasing its nucleophilicity. numberanalytics.com

Other Reagents : In some syntheses, specific reagents are used to drive the reaction to completion. For example, dehydrating agents can be added to remove the water formed during the reaction, shifting the equilibrium towards the product side.

For the synthesis of related hydrazones, various catalysts have been explored. Ferric chloride hexahydrate has been used as a catalyst for treating azides with N,N-dimethylhydrazine to produce hydrazones. organic-chemistry.org Palladium complexes have also been employed in catalytic reactions involving hydrazone derivatives. researchgate.net

The choice of solvent and the reaction temperature are critical for optimizing hydrazone synthesis.

Solvent Effects : The solvent can significantly influence both the reaction rate and yield. numberanalytics.com Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used for solution-based synthesis, often by refluxing the reactants. nih.govresearchgate.net In some green chemistry approaches, water is used as the solvent, eliminating the need for volatile organic compounds. orientjchem.org The selection of the optimal solvent is crucial for improving reaction outcomes. numberanalytics.com

Temperature Control : Temperature plays a dual role in hydrazone formation. Elevating the temperature generally increases the reaction rate. numberanalytics.comresearchgate.net However, excessively high temperatures can lead to the formation of unwanted byproducts and potentially cause the degradation of the hydrazone product, which can be unstable at high temperatures. numberanalytics.comnumberanalytics.comacs.org One study on hydrazone formation found that increasing the temperature from ambient to 80°C significantly enhanced the reaction yield and reduced the reaction time. researchgate.net Therefore, careful optimization of the reaction temperature is essential to maximize yield and purity.

Table 2: Effect of Temperature on Hydrazone Formation

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Ambient | 120 | 23 |

| 2 | 40 | 90 | 45 |

| 3 | 60 | 60 | 72 |

| 4 | 70 | 45 | 84 |

| 5 | 80 | 30 | 96 |

| 6 | 90 | 30 | 96 |

Data adapted from a study on MgO nanoparticle-catalyzed hydrazone synthesis, demonstrating the general principle of temperature effects. researchgate.net

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on developing environmentally benign and efficient methodologies. Several "green" approaches have been applied to the synthesis of hydrazones. orientjchem.orgresearchgate.net

Mechanochemical Synthesis : This solvent-free approach involves grinding solid reactants together, often with a liquid-assisted grinding (LAG) agent. It has been shown to be an efficient method for producing hydrazones and can sometimes offer better results than traditional solution-based methods. nih.govrsc.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. researchgate.net Solvent-free, microwave-assisted synthesis of hippuric hydrazones resulted in yields of 92-96% in just five minutes, compared to 61-65% yields after three hours using conventional heating. minarjournal.com

Vapour-Mediated Synthesis : This solid-state method involves exposing crystals of one reactant to the vapours of another. It has been successfully used to convert aminobenzhydrazones into hydrazone-Schiff bases, avoiding issues like transimination that can occur in solution. nih.govrsc.org

Aqueous Medium : Conducting the reaction in water instead of organic solvents is a key principle of green chemistry. The synthesis of aromatic hydrazones has been successfully achieved in an aqueous medium, using acetic acid as a catalyst instead of stronger, more hazardous acids like sulfuric acid. orientjchem.org

These novel methods not only reduce the environmental impact by minimizing or eliminating the use of volatile organic solvents but also often lead to shorter reaction times and higher efficiency. nih.govminarjournal.com

Scale-Up Methodologies for Research Applications

The synthesis of this compound and its analogues for research applications necessitates methodologies that are not only efficient in terms of yield and purity but are also amenable to larger scale production beyond the typical laboratory bench. The primary route to these hydrazones involves the condensation of a 14-hydroxydihydromorphinone ketone, such as oxymorphone or naltrexone, with a hydrazine derivative. Therefore, scalable syntheses of these precursors are a critical first step.

Improved synthetic protocols for 14-hydroxy opioid pharmaceuticals have been developed to enhance yield, purity, and ease of production, which are all crucial factors for scale-up. For instance, significant advancements have been made in the synthesis of oxymorphone, a key precursor to oxymorphone hydrazone. One improved method starts from oripavine, which is oxidized to 14-hydroxymorphinone. A key aspect of this scaled-up process is the quenching of the oxidation reaction with ascorbic acid to prevent the formation of dimer by-products before the catalytic hydrogenation of 14-hydroxymorphinone to oxymorphone. This one-pot synthesis approach can yield oxymorphone in excess of 95%. google.com

Another critical development for research-scale production is the optimization of the reduction step. In the synthesis of oxycodone, a related 14-hydroxy opiate, the use of 5% Pd/BaSO₄ as a catalyst in methanol as a solvent was found to eliminate the formation of the 14-hydroxydihydrocodeine by-product, leading to high yield and purity without the need for extensive purification of intermediates. rsc.orgresearchgate.net These optimized conditions have also been proven effective in the synthesis of oxymorphone. rsc.orgresearchgate.net

For the synthesis of naltrexone, a precursor to naltrexone hydrazone, a process suitable for industrial scale has been developed involving the alkylation of noroxymorphone (B159341) with a cyclopropylmethyl halide. google.com The use of N-ethyl-2-pyrrolidone as a solvent has been shown to allow for efficient control of reaction kinetics, resulting in a high yield of chemically pure naltrexone. google.com

Once the ketone precursor is obtained in sufficient quantity, the synthesis of the hydrazone is typically achieved through condensation with a suitable hydrazine. For example, a series of hydrazone and acylhydrazone derivatives of naltrexone have been synthesized for research purposes. nih.gov While specific scale-up data for the hydrazone formation step is limited in the public literature, the reaction is generally a straightforward condensation. For research applications requiring larger quantities, the focus would be on optimizing reaction conditions (temperature, solvent, and reaction time) and purification methods (such as crystallization or column chromatography) to handle larger volumes and ensure the removal of any unreacted starting materials or by-products.

The following tables summarize key findings from research aimed at improving the synthesis of precursors to 14-hydroxydihydromorphinone hydrazones, which is fundamental for their scaled-up production for research.

Table 1: Improved Synthesis of Oxymorphone from Oripavine

| Step | Reagents and Conditions | Key Findings for Scale-Up | Yield | Purity | Reference |

| Oxidation | Oripavine, AcOH/H₂O, CH₃CO₃H | One-pot synthesis, quenching with ascorbic acid prevents dimer formation. | >95% | >97% | google.com |

| Hydrogenation | Pd/C, H₂ (60 PSI), 80°C | Catalytic hydrogenation following quenched oxidation. | google.com |

Table 2: Optimized Reduction for 14-Hydroxy Opiates

| Starting Material | Catalyst | Solvent | Key Improvement | Reference |

| 14-Hydroxycodeinone | 5% Pd/BaSO₄ | Methanol | Elimination of 14-hydroxydihydrocodeine by-product. | rsc.orgresearchgate.net |

| N-Nororipavine | High overall yield without protecting groups. | rsc.orgresearchgate.net |

Table 3: Industrial Scale Synthesis of Naltrexone

| Reactants | Solvent | Key Feature | Outcome | Reference |

| Noroxymorphone, Cyclopropylmethyl halide | N-ethyl-2-pyrrolidone | Efficient control of reaction kinetics. | High yield of pure naltrexone. | google.com |

Advanced Spectroscopic and Structural Characterization of 14 Hydroxydihydromorphinone Hydrazone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidationresearchgate.netmetu.edu.tr

NMR spectroscopy serves as the cornerstone for the structural analysis of 14-Hydroxydihydromorphinone hydrazone, providing detailed insights into its carbon-proton framework, stereochemistry, and conformational properties.

1D NMR (¹H, ¹³C, ¹⁵N) Assignments and Stereochemical Analysisresearchgate.netmetu.edu.tr

The one-dimensional NMR spectra are fundamental for the initial assignment of protons and carbons within the molecule and for revealing its stereochemical nature. A pivotal finding in the analysis of oxymorphone hydrazone is that it exists as a mixture of syn and anti geometrical isomers due to the restricted rotation around the C=N double bond of the hydrazone moiety. researchgate.netresearchgate.netresearchgate.netresearchgate.net This isomerism leads to a doubling of specific signals in the NMR spectra, particularly for nuclei in proximity to the C-6 position.

¹H NMR: The proton NMR spectrum is expected to be complex, showing signals for the aromatic protons, the rigid morphinan (B1239233) skeleton, the N-methyl group, and the hydrazone N-H protons. The presence of both syn and anti isomers would likely result in two distinct sets of signals for the hydrazone -NH₂ protons and for neighboring protons such as H-5 and H-7.

¹³C NMR: A ¹³C NMR study has been instrumental in demonstrating the existence of the syn and anti isomers of oxymorphone hydrazone. researchgate.netresearchgate.netresearchgate.net The spectrum would display separate signals for the C-6 carbon and adjacent carbons for each isomer. Other carbon signals throughout the molecule would also show slight chemical shift differences between the two forms.

¹⁵N NMR: While less common, ¹⁵N NMR would be highly informative. It would be expected to show two distinct signals for the imine nitrogen (C=N-) and the amine nitrogen (-NH₂) of the hydrazone group. The chemical shifts of these nitrogens would be sensitive to the electronic environment and, therefore, different for the syn and anti configurations, providing direct evidence of the isomerism.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Note: Exact chemical shifts (ppm) are dependent on solvent and experimental conditions. The presence of syn/anti isomers will cause signal doubling for many nuclei, especially those near the C-6 position.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| 1 | ~6.7 | ~118 | Aromatic |

| 2 | ~6.6 | ~120 | Aromatic |

| 3 | - | ~142 | Quaternary Aromatic (Phenolic) |

| 4 | - | ~125 | Quaternary Aromatic |

| 5 | ~4.6 | ~90 | |

| 6 | - | ~155 | Imine Carbon (C=N) |

| 7 | ~2.5 - 3.0 | ~30-35 | |

| 8 | ~1.5 - 2.0 | ~25-30 | |

| 9 | ~3.0 | ~45 | Bridgehead Proton |

| 10 | ~1.5 - 2.5 | ~40-45 | |

| 11 | - | ~130 | Quaternary Aromatic |

| 12 | - | ~47 | Quaternary |

| 13 | ~2.8 | ~43 | |

| 14 | - | ~75 | Quaternary (Alcohol) |

| 17 (N-CH₃) | ~2.4 | ~46 | N-Methyl Group |

| Hydrazone (-NH₂) | Variable (broad) | - | Expected to show two distinct signals for syn/anti isomers |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformationresearchgate.netgoogle.com

Two-dimensional NMR experiments are essential to definitively assign the complex spectra and to elucidate the through-bond and through-space correlations that define the molecule's structure and conformation.

COSY (Correlation Spectroscopy): This experiment maps the connectivity between spin-coupled protons (¹H-¹H correlations). It would be used to trace the proton network through the fused ring system, for example, confirming the coupling between H-1 and H-2 in the aromatic ring and tracing the pathway from H-5 through the aliphatic portion of the skeleton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This is crucial for the unambiguous assignment of the ¹³C signals based on the more readily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is invaluable for assigning quaternary carbons, which have no attached protons. For instance, correlations from the N-methyl protons (H-17) to C-9 and C-13 would confirm their assignments. Crucially, it could also show correlations from the hydrazone -NH₂ protons to the C-6 carbon, confirming the position of the hydrazone group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This experiment is critical for confirming the rigid, polycyclic conformation of the morphinan core. Furthermore, it would provide definitive proof of the syn and anti isomerism by revealing unique spatial proximities characteristic of each isomer around the C=N bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysisnih.govacs.orgnih.gov

Mass spectrometry provides the exact molecular weight and elemental composition of the compound and offers structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)nih.gov

High-resolution mass spectrometry is used to determine the exact mass of the parent ion with high precision, which allows for the unambiguous confirmation of its elemental formula. For this compound, HRMS provides the definitive molecular formula. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₂₁N₃O₃ | nih.gov |

| Theoretical Mass (Monoisotopic) | 315.15829 Da | nih.gov |

| Measured Mass (m/z) | [M+H]⁺ ≈ 316.1656 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the parent ion to generate a pattern of daughter ions. nih.gov The analysis of these fragments provides a fingerprint of the molecule's structure. For this compound, fragmentation would likely occur at several key points:

Cleavage of the Ethylamino Bridge: A characteristic fragmentation pathway for morphinans involves the cleavage of the C9-C10 and C13-C14 bonds.

Loss of Water: Dehydration from the C-14 tertiary alcohol or the C-3 phenolic group is a common fragmentation.

Loss from the Hydrazone Group: Fragmentation could involve the loss of ammonia (B1221849) (NH₃) or dinitrogen (N₂).

This fragmentation data is crucial for identifying the compound in complex mixtures and for distinguishing it from related opioid structures. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysismetu.edu.trnih.govacs.org

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are used to identify the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key structural features. The comparison between IR and Raman spectra can be particularly useful, as some vibrations that are strong in Raman may be weak in IR, and vice-versa. researchgate.net

Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (Alcohol/Phenol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| N-H (Hydrazone) | Stretching | 3150 - 3400 | Medium | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong | Strong |

| C=N (Imine/Hydrazone) | Stretching | 1620 - 1680 | Medium-Strong | Medium-Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| N-H (Hydrazone) | Bending (Scissoring) | 1590 - 1650 | Medium-Strong | Weak |

| C-O (Alcohol/Phenol) | Stretching | 1000 - 1260 | Strong | Medium |

| C-O-C (Ether) | Stretching | 1050 - 1150 | Strong | Medium |

Key diagnostic peaks would include the broad O-H stretching band for the two hydroxyl groups, the N-H stretching bands of the hydrazone, and a characteristic C=N stretching vibration. researchgate.net The aromatic C=C stretching bands and the various C-H bands would confirm the presence of the core morphinan structure.

X-ray Crystallography for Solid-State Structure Determination

The prerequisite for a successful single-crystal X-ray diffraction analysis is the availability of a high-quality, single crystal of sufficient size and purity. youtube.com Growing such crystals from hydrazone derivatives often involves carefully controlled crystallization experiments to achieve slow crystal formation, which is key to obtaining a well-ordered lattice. mit.edu Several techniques are commonly employed:

Slow Evaporation: This is a straightforward and widely used method where the compound is dissolved in a suitable solvent to create a near-saturated solution. researchgate.netufl.edu The container is then loosely covered, allowing the solvent to evaporate slowly over days or even months. youtube.commit.edu This gradual increase in concentration promotes the formation of a limited number of nucleation sites, leading to the growth of larger, higher-quality crystals. mit.edu

Solvent/Vapor Diffusion: This technique is particularly effective for compounds that are highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent" or "precipitant"). mit.eduresearchgate.net The compound is dissolved in a small amount of the primary solvent in a small vial, which is then placed inside a larger, sealed container holding the anti-solvent. Over time, the vapor of the more volatile anti-solvent diffuses into the solution, gradually decreasing the compound's solubility and inducing crystallization. youtube.com

Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. youtube.com Crystallization occurs slowly at the interface between the two liquids as they diffuse into one another. researchgate.net

Slow Cooling: A nearly saturated solution of the compound is prepared in a chosen solvent at an elevated temperature. mit.eduufl.edu The solution is then allowed to cool down to room temperature, or even lower, very slowly. The decrease in solubility at lower temperatures can lead to the formation of well-defined crystals. mit.edu

The choice of solvent is critical and is determined by the solubility characteristics of the specific hydrazone derivative. Common solvents for these types of organic molecules include methanol (B129727), ethanol (B145695), chloroform, dichloromethane, and dimethylformamide (DMF). researchgate.netresearchgate.net

While X-ray crystallography is the definitive method for obtaining precise structural parameters, a specific, publicly available single-crystal X-ray structure for this compound could not be identified in the performed search. However, such an analysis would yield critical data regarding its molecular geometry.

The table below outlines the types of structural data that would be determined from a single-crystal X-ray diffraction experiment.

| Parameter Category | Description of Data Obtained |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules within the unit cell. |

| Bond Lengths | The precise distances between the nuclei of bonded atoms (e.g., C-C, C-N, C=N, N-N, C-O). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-N-C, C=N-N). |

| Torsion Angles | The dihedral angles that describe the conformation around single bonds and the overall 3D shape of the molecule's flexible parts. |

| Molecular Conformation | The overall spatial arrangement of the atoms, including the puckering of the cyclohexane (B81311) and piperidine (B6355638) rings and the orientation of the hydrazone group relative to the morphinan skeleton. |

| Intermolecular Interactions | Identification of hydrogen bonds (e.g., involving the hydroxyl and hydrazone groups) and other non-covalent interactions that dictate how the molecules pack together in the crystal. |

Note: Specific experimental values for this compound are not provided as a published crystal structure was not located.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Studies

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods used to investigate the structure of chiral molecules in solution. wikipedia.orglibretexts.orgsemanticscholar.org Since this compound is a chiral molecule, possessing multiple stereocenters inherited from its parent structure, these techniques are highly applicable for confirming its absolute configuration and studying its conformational behavior in a solution environment. mdpi.comosti.gov

ORD measures the variation in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgjascoinc.com CD, a related phenomenon, measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption is only observed for chiral molecules in spectral regions where they have a chromophore (a light-absorbing group). libretexts.org The hydrazone group and the aromatic ring in this compound serve as chromophores suitable for CD analysis.

The application of these techniques would involve:

Measurement of ORD/CD Spectra: The ORD and/or CD spectrum of a purified sample of this compound would be recorded in a suitable solvent.

Comparison with Known Compounds: The resulting spectrum, particularly the sign and intensity of the Cotton effects (the characteristic peaks and troughs in ORD and CD curves), would be compared to the spectra of structurally related molecules with a known absolute configuration, such as oxymorphone or other morphine derivatives.

Theoretical Calculations: To provide a more definitive assignment, the experimental spectra can be compared with theoretical spectra generated using quantum chemical calculations. semanticscholar.org By calculating the expected CD spectrum for a given absolute configuration, a match between the experimental and theoretical spectra provides strong evidence for the assignment of that configuration.

These chiroptical methods provide complementary information to solid-state X-ray crystallography. While X-ray analysis reveals the static structure in a crystal, CD and ORD offer insight into the molecule's preferred conformation in solution, which is often more relevant to its biological context. semanticscholar.org

Computational and Theoretical Studies of 14 Hydroxydihydromorphinone Hydrazone

Molecular Orbital Theory and Electronic Structure Calculations.researchgate.net

The electronic behavior and structural characteristics of 14-Hydroxydihydromorphinone hydrazone are primarily investigated using molecular orbital theory and various computational methods. These studies provide a foundational understanding of the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Approaches for Structural and Electronic Properties.researchgate.net

Density Functional Theory (DFT) is a robust computational method utilized to investigate the structural and electronic properties of hydrazone derivatives. researchgate.net For compounds similar to this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine optimized geometries, electronic energies, and other key molecular parameters. researchgate.net These calculations can elucidate the distribution of electron density and identify the most stable molecular conformations.

Computational studies on related hydrazones have demonstrated the utility of DFT in understanding their electronic characteristics. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter in predicting the molecule's reactivity.

Furthermore, molecular electrostatic potential (MEP) maps, generated through DFT calculations, are valuable for visualizing the charge distribution on the molecule's surface. researchgate.net These maps indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions. researchgate.net

Table 1: Representative Electronic Properties of a Hydrazone Derivative Calculated by DFT

| Property | Representative Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1245.6 Hartree |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on hydrazone derivatives.

Analysis of Tautomerism and Isomerism (Syn-Anti) in Hydrazone and Azine Derivatives.researchgate.netnih.govnih.gov

A significant aspect of the chemistry of this compound is the existence of stereoisomers, specifically syn and anti isomers, which arise from the restricted rotation around the C=N bond. google.com Computational studies, particularly using DFT, are instrumental in analyzing the relative stabilities of these isomers. nih.gov The energy differences between the syn and anti conformers can be calculated to predict their equilibrium populations.

Early nuclear magnetic resonance (NMR) studies on long-acting opiate hydrazones, including oxymorphone hydrazone, confirmed their existence as mixtures of anti and syn isomers. nih.govmdpi.com Theoretical calculations complement these experimental findings by providing a detailed energetic and structural comparison of the isomers.

Tautomerism is another phenomenon of interest in hydrazone chemistry, where the molecule can exist in different structural forms through the migration of a proton. researchgate.net DFT calculations can be employed to explore the potential tautomeric forms of this compound and to determine their relative energies, thereby identifying the most stable tautomer.

Conformational Analysis and Energy Landscapes.nih.gov

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Therefore, understanding the conformational preferences and the energy landscape of this compound is of paramount importance.

Molecular Mechanics and Dynamics Simulations for Conformational Preferences

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of flexible molecules like this compound. These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of molecular motion over time.

MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. By analyzing the trajectory of the simulation, it is possible to identify the most stable and populated conformational states. This information is crucial for understanding how the molecule might interact with biological targets.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometric parameters, such as bond lengths and dihedral angles. longdom.org Mapping the PES is essential for identifying all possible stable conformations (local minima) and the transition states that connect them. longdom.org

For this compound, the PES can be scanned by systematically varying key dihedral angles, particularly those around the hydrazone moiety and the flexible rings of the morphinan (B1239233) core. The resulting energy landscape provides a comprehensive picture of the molecule's conformational flexibility and the energy barriers between different conformers.

Prediction of Spectroscopic Parameters and Validation with Experimental Data.researchgate.net

Computational chemistry plays a vital role in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.

DFT calculations are widely used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov For instance, the calculated harmonic vibrational frequencies can be compared with experimental FT-IR spectra to confirm the presence of specific functional groups and to aid in the assignment of experimental bands. nih.gov

Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and correlated with experimental spectra. This comparison is particularly useful for distinguishing between different isomers, such as the syn and anti forms of this compound, as their distinct geometries lead to different chemical shifts for the nuclei in their vicinity.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for a Hydrazone Moiety

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

| C=N Stretch (IR) | 1625 cm⁻¹ | 1620 cm⁻¹ |

| N-H Stretch (IR) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| C=N Carbon (¹³C NMR) | 155 ppm | 153 ppm |

| N-H Proton (¹H NMR) | 8.5 ppm | 8.3 ppm |

Note: The values in this table are illustrative and represent the typical correlation between computationally predicted and experimentally observed spectroscopic data for a hydrazone functionality.

Reactivity Predictions and Mechanistic Insights via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a cornerstone for predicting the reactivity of hydrazone compounds. nih.gov These methods allow for the calculation of various quantum chemical parameters that are indicative of a molecule's kinetic and thermodynamic stability, as well as its propensity to engage in chemical reactions.

Detailed research findings from computational studies on various hydrazone derivatives have established a framework for understanding their reactivity. For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. tandfonline.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Mechanistic insights into reactions involving hydrazones, such as their synthesis and hydrolysis, have been successfully elucidated through computational modeling. Theoretical studies have mapped out the energy profiles of reaction pathways, identified transition states, and determined rate-limiting steps. rsc.org For example, investigations into hydrazone synthesis have shown that the presence of a catalyst, such as water, can significantly lower the activation energy by facilitating proton transfer steps. rsc.org Similarly, the mechanism of hydrazone hydrolysis, which is crucial in many biological and chemical contexts, has been detailed through DFT calculations, revealing the energetics of nucleophilic attack and the subsequent breakdown of the carbinolamine intermediate. acs.org

The reactivity of the characteristic C=N-NH functional group in hydrazones is a key area of investigation. nih.gov This group's ability to participate in hydrogen bonding and coordinate with metal ions makes it a focal point for interactions with biological targets. nih.gov Computational models can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the molecule's electrostatic potential (MEP) map. mdpi.com Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive potential areas (electron-poor) are targets for nucleophiles.

Illustrative Data Table of Quantum Chemical Reactivity Descriptors

The following table, based on data from general hydrazone derivative studies, illustrates the types of quantum chemical parameters that could be calculated for this compound to predict its reactivity.

| Parameter | Symbol | Typical Value Range (for various hydrazones) | Significance for Reactivity |

| Total Energy | E_Tot | Varies | Indicates overall stability |

| HOMO Energy | E_HOMO | -5 to -7 eV | Electron-donating ability |

| LUMO Energy | E_LUMO | -1 to -3 eV | Electron-accepting ability |

| Energy Gap | ΔE | 3 to 5 eV | Chemical reactivity (smaller gap = more reactive) researchgate.net |

| Chemical Hardness | η | 1.5 to 2.5 eV | Resistance to change in electron configuration |

| Chemical Softness | S | 0.2 to 0.33 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electronegativity | χ | 3 to 4 eV | Ability to attract electrons |

| Electrophilicity Index | ω | 1.5 to 3 eV | Propensity to accept electrons |

Note: The values presented are illustrative and derived from computational studies on various hydrazone derivatives, not specifically this compound.

Intermolecular Interactions and Solvation Effects in Chemical Contexts

The behavior of this compound in a chemical or biological system is not solely determined by its intrinsic reactivity but is also heavily influenced by its interactions with surrounding molecules and the solvent environment. Computational methods are invaluable for simulating and understanding these complex intermolecular forces and solvation effects.

Intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a crucial role in how a molecule like this compound would bind to a receptor or interact with other molecules. The hydrazone moiety itself is a potent site for hydrogen bonding, acting as both a hydrogen bond donor (the N-H group) and acceptor (the nitrogen atoms). nih.gov Computational techniques like Natural Bond Orbital (NBO) analysis can be employed to quantify the strength and nature of these interactions. tandfonline.com

Solvation effects can profoundly alter the structure, stability, and reactivity of a solute molecule. Solvatochromism, the change in a substance's color in different solvents, is a phenomenon observed in some hydrazone dyes and can be studied computationally. researchgate.netbg.ac.rs These studies often employ continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent models to simulate the solvent environment. acs.org The choice of solvent can impact reaction kinetics; for example, computational studies have shown that protic solvents like water or ethanol (B145695) can catalyze hydrazone formation by stabilizing transition states through hydrogen bonding. rsc.org

Illustrative Data Table of Solvatochromic Effects

This table demonstrates the kind of data that could be generated from a computational study on the solvatochromic properties of a hydrazone, showing how the maximum absorption wavelength (λ_max) might shift in solvents of different polarities.

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) |

| n-Hexane | 1.88 | 350 |

| Chloroform | 4.81 | 365 |

| Ethanol | 24.55 | 380 |

| Acetonitrile (B52724) | 37.5 | 375 |

| Water | 80.1 | 390 |

Note: This data is hypothetical and for illustrative purposes to show the expected trend for a solvatochromic hydrazone.

By simulating the behavior of this compound in various solvents, computational models can predict its solubility, conformational preferences, and how its electronic properties might be modulated by the surrounding medium. This information is critical for understanding its behavior in both laboratory and biological settings.

Chemical Reactivity and Derivatization Studies of 14 Hydroxydihydromorphinone Hydrazone

Reactions at the Hydrazone Moiety

The hydrazone group (C=N-NH2) is a key reactive center in 14-hydroxydihydromorphinone hydrazone. It is formed by the condensation of the ketone at position 6 of the morphinan (B1239233) skeleton with hydrazine (B178648). jneurosci.orgkhanacademy.org This functional group is susceptible to several chemical transformations, including the formation of symmetrical azines and hydrolysis back to the parent ketone.

In solution, particularly under acidic conditions, two molecules of a this compound can undergo a condensation reaction to form a symmetrical azine (R₂C=N-N=CR₂). jneurosci.org This reaction involves the elimination of a molecule of hydrazine. sathyabama.ac.in Research has shown that the irreversible biological actions initially attributed to certain 14-hydroxydihydromorphinone hydrazones, such as oxymorphazone (B1237422) and naloxazone, may be due to their in-situ conversion to the corresponding azines (oxymorphonazine and naloxonazine, respectively). jneurosci.orgresearchgate.netnih.gov

These azine derivatives have been found to be significantly more potent in vitro than their hydrazone precursors. jneurosci.orgresearchgate.net The synthesis of these azines can be achieved directly and has confirmed that they are identical to the products formed from the hydrazone solutions over time. jneurosci.org The reaction is a critical consideration in the handling and study of hydrazone derivatives of morphinans.

Table 1: Conversion of 14-Hydroxydihydromorphinone Hydrazones to Azines

| Hydrazone Precursor | Resulting Azine Product |

|---|---|

| Oxymorphazone | Oxymorphonazine |

| Naloxazone | Naloxonazine |

| Naltrexazone (B1244721) | Naltrexonazine |

This table illustrates the dimerization of hydrazone precursors to their corresponding azine derivatives as identified in chemical studies. jneurosci.orgresearchgate.netnih.gov

The hydrazone bond is a type of imine linkage that is susceptible to hydrolysis, a reaction that cleaves the bond and regenerates the original ketone and hydrazine. sathyabama.ac.innih.gov The stability of the hydrazone bond is pH-dependent, with hydrolysis being more favorable under certain acidic conditions. nih.gov However, studies on the corresponding azine, naloxonazine, have shown that it is relatively stable in aqueous solutions, with little dissociation back to the hydrazone and ketone under typical experimental conditions. jneurosci.org

Conversely, the azine can be converted back to the parent ketone (e.g., naloxone) through a reaction with excess hydrazine, demonstrating the reversibility of the linkage under specific chemical conditions. jneurosci.org Furthermore, the hydrazone moiety can participate in exchange reactions. For instance, acylhydrazone-oxime exchange reactions have been harnessed as a chemical strategy for conjugating molecules, highlighting the versatility of hydrazone-related chemistry. rsc.org

Modifications of the Morphinan Scaffold in Chemical Research

Beyond the hydrazone moiety, the rigid morphinan scaffold offers multiple sites for chemical modification. These derivatizations are crucial in medicinal chemistry for exploring structure-activity relationships (SAR) and developing compounds with diverse properties.

The 14-hydroxy group is a defining feature of this class of morphinans and a prime target for functionalization. mdpi.com Synthetic approaches have shown that replacing the hydrogen of the hydroxyl group with various alkyl or aryl groups can significantly alter the compound's profile. mdpi.comnih.gov

A key strategy involves the etherification of the 14-hydroxy group to produce 14-alkoxy derivatives. mdpi.com For example, converting the 14-hydroxy group of oxymorphone to a 14-methoxy or a 14-benzyloxy group yields analogues that have been studied extensively. mdpi.com These modifications can influence how the molecule interacts with its biological targets. For instance, while the 14-hydroxy group can form a hydrogen bond, replacing it with a methoxy (B1213986) group eliminates this possibility but introduces other steric and electronic effects. mdpi.com

Table 2: Examples of Functionalization at the 14-Position of the Morphinan Scaffold

| Parent Compound | Modification | Resulting Derivative | Reference |

|---|---|---|---|

| Oxymorphone | Methylation of 14-OH | 14-O-methyloxymorphone | mdpi.com |

| Oxymorphone | Benzylation of 14-OH | 14-O-benzyloxymorphone | mdpi.com |

This table provides examples of chemical modifications made to the 14-hydroxy group in related morphinan compounds to explore structure-property relationships.

The aromatic A-ring and other positions on the morphinan scaffold, such as position 5, are also targets for chemical modification to create diversity. mdpi.com Aromatic ring hydroxylation or O-dealkylation are common metabolic reactions that underscore the chemical possibility of modifying this part of the molecule. mdpi.com In synthetic research, introducing substituents onto the aromatic ring can alter the electronic properties and steric profile of the molecule. nih.gov

Furthermore, modifications at other positions have yielded compounds with interesting properties. The introduction of a methyl group at position 5 of 14-methoxymorphinan-6-ones, for example, has been shown to influence receptor selectivity. mdpi.com Another area of exploration is the reduction of the 6-carbonyl group, which is the site of hydrazone formation, to a 6-desoxo derivative using methods like the Wolff-Kishner reduction. mdpi.com These varied modifications across the scaffold are essential tools for the chemical investigation of morphinans.

Synthesis of Novel Analogues for Structure-Property Relationship Studies in Chemical Research

The primary goal of synthesizing novel analogues of 14-hydroxydihydromorphinone and its hydrazone is to conduct detailed structure-property and structure-activity relationship (SAR) studies. nih.gov By systematically altering the chemical structure and observing the resulting changes in chemical or biological properties, researchers can deduce the role of different functional groups. nih.gov

The development of long-acting analogues like oxymorphazone and naltrexazone was an early step in this field. nih.gov Later studies focused on a broader range of derivatives, including those with modifications at the 14-position (e.g., 14-alkoxy derivatives) and the 6-position (e.g., oximes, semicarbazones). mdpi.comnih.gov These synthetic efforts provide a library of compounds that are essential for probing the chemical and physical requirements for specific interactions and properties.

Table 3: Selected Analogues Synthesized for SAR Studies

| Compound Class | Specific Example | Key Modification | Research Context | Reference |

|---|---|---|---|---|

| Hydrazones | Oxymorphazone | Hydrazone at C6 | Study of long-acting properties | nih.gov |

| Phenylhydrazones | Oxymorphone p-nitrophenylhydrazone | Substituted phenylhydrazone at C6 | Investigation of electronic effects and prolonged action | nih.gov |

| Azines | Oxymorphonazine | Dimerization of hydrazone | Identification of highly potent derivatives | jneurosci.orgnih.gov |

| 14-Alkoxy Morphinans | 14-O-methyloxymorphone | Etherification of 14-OH | Exploring the role of the 14-hydroxy group | mdpi.com |

Exploration of Reaction Mechanisms for Derivatization.

The derivatization of this compound primarily involves reactions at the terminal nitrogen atom of the hydrazone moiety, which possesses a lone pair of electrons, rendering it nucleophilic. The reactivity of this site allows for the introduction of various functional groups, leading to a diverse range of derivatives. The exploration of these reaction mechanisms is crucial for the rational design and synthesis of new chemical entities with potentially unique properties.

The hydrazone itself is typically synthesized by the condensation reaction of 14-hydroxydihydromorphinone (oxymorphone) with hydrazine. acs.orgmdpi.com This initial step creates the versatile hydrazone functional group that is amenable to further chemical modifications. The lone pair of electrons on the terminal nitrogen atom of the hydrazone is the primary site of nucleophilic attack in subsequent derivatization reactions.

One of the notable aspects of 14-hydroxydihydromorphinone hydrazones is their potential to form azines. researchgate.net This dimerization can occur under certain conditions and represents a competing reaction pathway to the desired derivatization. The formation of these azines, such as oxymorphonazine, has been reported to result in compounds with high affinity for opiate receptors. researchgate.net

The following subsections will delve into the specific mechanisms of key derivatization reactions of this compound.

Mechanism of Acylation

Acylation of this compound involves the introduction of an acyl group (R-C=O) onto the terminal nitrogen atom. This reaction is typically achieved by treating the hydrazone with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base.

The mechanism proceeds via a nucleophilic acyl substitution. The terminal nitrogen atom of the hydrazone acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This initial attack results in the formation of a tetrahedral intermediate. The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.

Reaction Scheme for Acylation:

Detailed Mechanistic Steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the this compound attacks the carbonyl carbon of the acylating agent.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).

Deprotonation: A base removes a proton from the now acylated nitrogen atom, yielding the final N-acyl-14-hydroxydihydromorphinone hydrazone derivative and a salt of the base.

The resulting N-acyl derivatives have been synthesized and studied for their pharmacological properties. For instance, phenylhydrazone derivatives of oxymorphone have been prepared and shown to exhibit wash-resistant inhibition of opioid binding, suggesting a potential for covalent interaction. nih.govnih.gov

Mechanism of Alkylation

Alkylation introduces an alkyl group onto the terminal nitrogen of the hydrazone. This is typically accomplished using an alkyl halide (R-X) as the alkylating agent. The reaction proceeds through a nucleophilic substitution mechanism (SN2).

The nucleophilic terminal nitrogen of the hydrazone attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group. Similar to acylation, a base may be used to enhance the nucleophilicity of the hydrazone and to scavenge the acid generated during the reaction.

Reaction Scheme for Alkylation:

Detailed Mechanistic Steps:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazone attacks the electrophilic carbon of the alkyl halide in a concerted step.

Transition State: A five-coordinate transition state is formed where the N-C bond is forming and the C-X bond is breaking.

Product Formation: The halide ion is expelled as a leaving group, resulting in the formation of the N-alkylated hydrazone derivative.

The synthesis of various N-substituted hydrazone derivatives of morphinans has been a subject of interest in medicinal chemistry to explore their potential as opioid receptor ligands. nih.gov

Mechanism of Reaction with Isocyanates and Isothiocyanates

The reaction of this compound with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) leads to the formation of semicarbazone and thiosemicarbazone derivatives, respectively. This reaction is a nucleophilic addition to the central carbon atom of the isocyanate or isothiocyanate, which is highly electrophilic.

The terminal nitrogen of the hydrazone attacks the central carbon of the heterocumulene system. The electron density then shifts to the nitrogen or sulfur atom. A subsequent proton transfer from the hydrazone nitrogen to the nitrogen or sulfur atom of the former isocyanate or isothiocyanate yields the final product.

Reaction Scheme for Reaction with Isocyanates:

Detailed Mechanistic Steps (for Isocyanates):

Nucleophilic Attack: The lone pair on the terminal nitrogen of the hydrazone attacks the electrophilic carbon of the isocyanate.

Zwitterionic Intermediate: A zwitterionic intermediate is formed where the hydrazone nitrogen is positively charged and the isocyanate nitrogen is negatively charged.

Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the hydrazone nitrogen to the negatively charged nitrogen, resulting in the stable semicarbazone derivative.

A similar mechanism applies to the reaction with isothiocyanates, leading to thiosemicarbazones. The synthesis of semicarbazone and carbazone derivatives of 14-alkoxymorphinans has been reported, and these compounds have been evaluated for their opioid receptor binding profiles. nih.gov

Data Tables

Table 1: Key Derivatization Reactions of this compound

| Reaction Type | Reagent | Functional Group Introduced | Product Class | General Mechanism |

| Acylation | Acid Chloride/Anhydride | Acyl (R-CO) | N-Acyl Hydrazone | Nucleophilic Acyl Substitution |

| Alkylation | Alkyl Halide | Alkyl (R) | N-Alkyl Hydrazone | SN2 |

| Reaction with Isocyanate | Isocyanate (R-NCO) | Carbamoyl (R-NH-CO) | Semicarbazone | Nucleophilic Addition |

| Reaction with Isothiocyanate | Isothiocyanate (R-NCS) | Thiocarbamoyl (R-NH-CS) | Thiosemicarbazone | Nucleophilic Addition |

Analytical Method Development for Research Quantitation and Purity Assessment of 14 Hydroxydihydromorphinone Hydrazone

Chromatographic Techniques for Separation and Purity Analysis.researchgate.netastm.orgsigmaaldrich.com

Chromatography is a cornerstone for the separation and analysis of 14-hydroxydihydromorphinone hydrazone and related substances. Techniques such as HPLC and TLC are invaluable for assessing purity and separating isomers. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity determination of opioid compounds and their derivatives. ijpsjournal.comnih.gov The development of a stability-indicating HPLC method is crucial for separating the main compound from process impurities and degradation products. oup.com For hydrazones, which can be susceptible to hydrolysis, HPLC methods can effectively monitor stability under various pH conditions. pensoft.net

A typical method development approach for a compound like this compound would involve reversed-phase chromatography. nih.gov Key parameters that are optimized include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. pensoft.net

A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed and validated for the assay of the hydrazone and its related substances. oup.com The chromatographic separation is often achieved on a C18 or similar column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. nih.govoup.compensoft.net UV detection is commonly used, with the wavelength selected based on the maximum absorbance of the analyte. nih.govpensoft.net

Table 1: Example HPLC Parameters for Analysis of Related Opioids and Hydrazones

| Parameter | Example Condition 1 | Example Condition 2 | Example Condition 3 |

|---|---|---|---|

| Column | Perfectsil Target ODS-3 (C18), 150 mm x 4.6 mm, 5 µm nih.gov | Hedera ODS-3, 250 mm x 4.6 mm, 5 µm oup.com | Kinetix biphenyl, 100 mm x 2.1 mm, 1.7 µm rug.nl |

| Mobile Phase | 10 mmol/L Potassium Phosphate buffer (pH 6.0) / Acetonitrile (17:83, v/v) nih.gov | Aqueous acetate (B1210297) buffer / Methanol (Gradient) oup.com | 5 mM Ammonium formate (B1220265) (pH 3) / Methanol (Gradient) rug.nl |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min pensoft.net | 0.4 mL/min rug.nl |

| Detection | UV at 210 nm nih.gov | UV at 254 nm oup.com | UV at 272 nm pensoft.net |

| Temperature | 35°C nih.gov | 25°C pensoft.net | 27°C nih.gov |

This table presents typical starting conditions for method development based on published methods for structurally related compounds.

Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for qualitative analysis, purity checks, and monitoring the progress of chemical reactions. mdpi.comyoutube.com For this compound, TLC is particularly useful for establishing the purity of synthesized compounds and for observing the potential conversion of the hydrazone to its corresponding azine derivative. researchgate.netjneurosci.org

The separation on a TLC plate depends on the interactions of the compounds with the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (eluent). youtube.com Different solvent systems can be evaluated to achieve optimal separation of the target compound from starting materials, by-products, and degradants. unodc.org For instance, a system of chloroform-n-hexane-triethylamine (9:9:4) has been found suitable for separating various opiates. unodc.org Visualization of the separated spots can be achieved under UV light (if the compounds are UV-active) or by using chemical staining reagents. youtube.comyoutube.com

While standard TLC on achiral stationary phases cannot separate enantiomers, it can often resolve other types of isomers, such as constitutional isomers and diastereomers (e.g., cis/trans or E/Z isomers), which is relevant for hydrazones that can exist in these forms. nih.govresearchgate.netnih.gov

Table 2: Representative TLC Systems for Opioid Analysis

| Stationary Phase | Mobile Phase (Eluent) | Application | Reference |

|---|---|---|---|

| Silica Gel | Chloroform-n-hexane-triethylamine (9:9:4) | Detection of opiates and adulterants in illicit samples. | unodc.org |

| Silica Gel | Benzene-dioxane-ethanol-ammonia (50:40:5:5) | Analysis of opiates in opium samples. | unodc.org |

This table provides examples of TLC systems that have been successfully used for the analysis of related opioid compounds.

The parent molecule, 14-hydroxydihydromorphinone, possesses multiple chiral centers, making it optically active. While the synthesis may be stereospecific, analytical methods to confirm the enantiomeric purity of the final hydrazone derivative are important. Chiral chromatography is the most effective method for separating enantiomers. nih.gov

This separation can be achieved through two main approaches:

Indirect Method : The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov For example, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is a known chiral derivatizing agent used for amino acids. nih.gov

Direct Method : The enantiomers are separated directly on a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for the enantioseparation of various pharmaceuticals. nih.gov

The choice of the chiral column and mobile phase is critical and often requires screening of different conditions to achieve baseline separation of the enantiomers. nih.gov While specific applications for this compound are not detailed in the literature, the principles are directly applicable for assessing the enantiomeric purity of the parent opioid scaffold or any chiral derivatives.

Electrochemical Methods for Detection and Characterization in Research Settings.ijpsjournal.com

Electrochemical methods offer high sensitivity and selectivity for the detection of electroactive species. rsc.org The hydrazone functional group (C=N-NH) is electrochemically active and can be detected using techniques like cyclic voltammetry or amperometry. researchgate.netnih.gov These methods are advantageous due to their speed, low cost, and high sensitivity. rsc.org

Research in this area focuses on the development of modified electrodes to enhance the electrocatalytic oxidation of hydrazine (B178648) and its derivatives, thereby improving the analytical signal. researchgate.netnih.gov Materials used for electrode modification include polymers, metal nanoparticles, and carbon-based nanocomposites. researchgate.netnih.gov For instance, a poly(dopamine)-modified indium tin oxide (ITO) electrode has been used for the sensitive detection of hydrazine in solution. researchgate.net Optimization of experimental parameters, such as the pH of the supporting electrolyte, is crucial for achieving the best performance. nih.govacs.org A neutral pH (around 7.0) is often found to be optimal for the electrocatalytic oxidation of hydrazine. nih.govacs.org

Table 3: Performance of Various Modified Electrodes for Hydrazine Detection

| Electrode Modifier | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|---|

| Poly(dopamine) Film | Cyclic Voltammetry | 100 - 10,000 | 1 | researchgate.net |

| Ferrocene Derivative/IL/CoS₂-CNT | Voltammetry | 0.03 - 500.0 | 0.015 | nih.govacs.org |

| Porous NiCo₂S₄ Spheres | Voltammetry | 1.7 - 7,800 | 0.6 | nih.gov |

This table summarizes the performance of different electrochemical sensors for hydrazine, which serves as a model for the detection of the hydrazone moiety in the target compound.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Structural Confirmation.astm.orgnih.govnih.gov

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for definitive structural confirmation and impurity profiling. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. ijpsjournal.comresearchgate.net LC-MS/MS, using a tandem mass spectrometer, is particularly powerful for quantifying low levels of analytes in complex matrices and providing structural information through fragmentation patterns. nih.govnih.gov This technique can be used for the simultaneous analysis of multiple opioids and their metabolites, often without the need for chemical derivatization. nih.govnih.gov A method for analyzing this compound could be developed using a reversed-phase column and a mobile phase compatible with electrospray ionization (ESI), such as water and methanol containing a small amount of formic acid. rug.nlnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable compounds. researchgate.net For many opioids, derivatization is necessary prior to GC-MS analysis to improve volatility and chromatographic behavior. astm.orgresearchgate.net Keto-opioids like 14-hydroxydihydromorphinone can form multiple derivatives due to tautomerism, which complicates analysis. astm.org To overcome this, a preliminary derivatization of the ketone group, for example by forming a methoxime, can be performed before a second derivatization (e.g., silylation or acylation) of the hydroxyl groups. nih.govnih.govoup.com This approach prevents the formation of multiple enol derivatives and yields a single, stable product for each keto-opioid, allowing for reliable quantitation. oup.com

Table 4: Common Derivatization Approaches for GC-MS Analysis of Keto-Opioids

| Step | Reagent | Purpose | Reference |

|---|---|---|---|

| 1. Oxime Formation | Methoxyamine or Hydroxylamine | Converts the ketone group to a stable oxime, preventing tautomerism. | astm.orgnih.govnih.gov |

| 2. Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS | Derivatizes hydroxyl groups to form volatile trimethylsilyl (B98337) (TMS) ethers. | astm.orgresearchgate.net |

| 2. Acylation | Propionic Anhydride (B1165640) | Derivatizes hydroxyl groups to form propionyl esters. | nih.govoup.com |

This table outlines common derivatization strategies used for the GC-MS analysis of opioids containing ketone and hydroxyl functional groups.

Validation of Analytical Methods for Research-Grade Materials.pensoft.net

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. unodc.orgunodc.org Method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target compound. ijpsjournal.comijpsjournal.com The International Council for Harmonisation (ICH) provides guidelines for validating analytical procedures. nih.govoup.com

The validation process involves evaluating several key performance characteristics: ijpsjournal.comijpsjournal.comunodc.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. unodc.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. ijpsjournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). ijpsjournal.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netunodc.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netunodc.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. nih.gov

Table 5: Key Validation Parameters for Analytical Methods

| Parameter | Description |

|---|---|

| Accuracy | Closeness of measured value to the true value. ijpsjournal.com |

| Precision | Repeatability of measurements under the same conditions. ijpsjournal.com |

| Specificity | Ability to measure the analyte in the presence of other components. unodc.org |

| Linearity | Proportionality of the measured signal to the analyte concentration. nih.gov |

| Range | The concentration interval over which the method is precise, accurate, and linear. nih.gov |

| LOD/LOQ | The lowest concentration that can be reliably detected/quantified. unodc.org |

| Robustness | Resistance to small, deliberate changes in method parameters. nih.gov |

Role of 14 Hydroxydihydromorphinone Hydrazone in the Synthesis of Advanced Chemical Probes and Intermediates

Precursor for Radioligand Synthesis for In Vitro Receptor Binding Studies (focus on chemical synthesis)

14-Hydroxydihydromorphinone hydrazone is a critical precursor in the synthesis of radiolabeled ligands essential for in vitro receptor binding assays. These assays are fundamental in pharmacology for characterizing receptor-ligand interactions, determining binding affinities (Kᵢ), and quantifying receptor density (Bₘₐₓ). nih.govmerckmillipore.comoncodesign-services.com The hydrazone derivative of oxymorphone, known as oxymorphazone (B1237422), has been synthesized and radiolabeled to study its interaction with opioid receptors. nih.govjohnshopkins.eduwikipedia.org